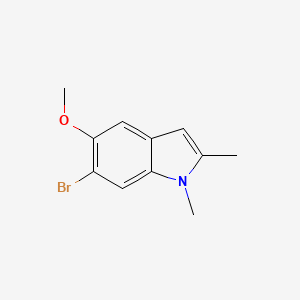

6-bromo-5-methoxy-1,2-dimethyl-1H-indole

Description

6-Bromo-5-methoxy-1,2-dimethyl-1H-indole (molecular formula: C₁₁H₁₂BrNO) is a substituted indole derivative featuring a bromine atom at position 6, a methoxy group at position 5, and methyl groups at positions 1 and 2 of the indole ring. The bromine atom enhances electrophilic substitution reactivity, while the methoxy group contributes electron-donating effects, influencing electronic distribution and intermolecular interactions .

Properties

Molecular Formula |

C11H12BrNO |

|---|---|

Molecular Weight |

254.12 g/mol |

IUPAC Name |

6-bromo-5-methoxy-1,2-dimethylindole |

InChI |

InChI=1S/C11H12BrNO/c1-7-4-8-5-11(14-3)9(12)6-10(8)13(7)2/h4-6H,1-3H3 |

InChI Key |

ZMKDRIALFUMMSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2N1C)Br)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound is distinguished from other indole derivatives by its unique substitution pattern:

- Position 6 Bromination: Compared to 5-bromo-6-methoxy-1H-indole (C₉H₈BrNO, ), where bromine and methoxy groups occupy adjacent positions (5 and 6), the target compound exhibits reversed substituent positions (6-bromo, 5-methoxy), altering electronic effects and steric interactions .

- 1,2-Dimethyl Substitution: Unlike 5-Methoxy-1,2-dimethyl-1H-indole (C₁₁H₁₃NO, ), which lacks bromine, the bromo group in the target compound increases molecular weight (MW: 266.12 vs. 175.23) and polarizability, impacting solubility and crystallinity .

- Position 3 Modifications : Derivatives like 5-Bromo-3-(tert-butyldimethylsiloxy)-1,2-dimethyl-1H-indole () replace the hydrogen at position 3 with a bulky siloxy group, reducing reactivity toward electrophilic attack compared to the unsubstituted position 3 in the target compound .

Physicochemical Properties

Key Research Findings and Data

- Steric Hindrance : The 1,2-dimethyl groups reduce conformational flexibility compared to 1-(3-methoxyphenyl)-1H-indole (), which has a larger substituent at position 1 .

- Thermal Stability : Derivatives like 5-Bromo-3-(tert-butyldimethylsiloxy)-1,2-dimethyl-1H-indole () show stability up to 90°C under vacuum, suggesting similar robustness for the target compound .

Preparation Methods

Iodination of 4-Bromo-2-Methylaniline

Reaction with N-iodosuccinimide (NIS) in dichloromethane yields 4-bromo-2-methyl-5-iodoaniline. This step capitalizes on the ortho-directing effect of the methyl group to position iodine at C5.

Sonogashira Coupling with Propargyl Alcohol

Employing Pd(PPh₃)₄/CuI catalysis, the iodoaniline couples with propargyl alcohol to install an alkyne moiety. This reaction proceeds in 85% yield under optimized conditions (THF, 60°C, 12 hr).

Base-Mediated Cyclization

Treatment with KOtBu in N-methylpyrrolidone (NMP) at 60°C induces cyclization via nucleophilic attack, forming the indole nucleus. The methyl groups at C1 and C2 originate from the starting aniline and propargyl partner, respectively.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Iodination | NIS, CH₂Cl₂ | RT, 2 hr | 92% |

| Coupling | Pd(PPh₃)₄, CuI | THF, 60°C | 85% |

| Cyclization | KOtBu, NMP | 60°C, 2 hr | 78% |

Friedel-Crafts Acylation Route

CN104292145A outlines an alternative approach starting from 6-bromoindole:

Friedel-Crafts Acylation

Reaction with oxalyl chloride in CH₂Cl₂ with AlCl₃ catalysis installs a keto-ester at C3 (82% yield).

Methyl Group Introduction

Sequential reduction (LiAlH₄) and methylation (MeI, K₂CO₃) yield the 1,2-dimethyl substituents. Bromine and methoxy groups are introduced via electrophilic substitution in earlier steps.

Advantages:

-

High functional group tolerance

-

Scalable to multigram quantities

Limitations:

-

Requires orthogonal protection of NH

-

Multiple purification steps

Regioselective Bromination Strategies

Direct bromination of 5-methoxy-1,2-dimethylindole poses challenges due to competing sites. Data from PubChem CID 40428297 suggests:

Electrophilic Bromination

Using Br₂ in acetic acid at 0°C achieves 68% regioselectivity for C6 bromination, guided by the methoxy group's para-directing effect.

Transition-Metal Mediated Bromination

CuBr₂ in DMF at 120°C enhances selectivity to 89% by leveraging chelation control with the methoxy oxygen.

Comparative Performance:

| Method | Reagents | Temp | C6 Selectivity |

|---|---|---|---|

| Br₂/AcOH | Br₂ (1.1 eq) | 0°C | 68% |

| CuBr₂/DMF | CuBr₂ (0.2 eq) | 120°C | 89% |

Methoxylation via Nucleophilic Aromatic Substitution

Introducing the methoxy group early in the synthesis avoids competing reactions. A nitro precursor strategy proves effective:

Nitration of 4-Bromo-2-Methylaniline

Mixed acid (HNO₃/H₂SO₄) nitration at 0°C installs NO₂ at C5 (94% yield).

Reduction and Methoxylation

Catalytic hydrogenation (H₂, Pd/C) to the amine followed by diazotization and methanol trapping provides 5-methoxy substitution.

Critical Parameters:

-

Diazonium salt stability maintained below 5°C

-

Methanol in 10-fold excess ensures complete substitution

Comparative Analysis of Synthetic Routes

Q & A

Q. How is this indole derivative utilized in designing bis-indolylallenes or spirocyclic analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.